molecular formula C17H18N4OS2 B6077780 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide

Numéro de catalogue B6077780
Poids moléculaire: 358.5 g/mol
Clé InChI: UVXOMPWHJBKYAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies related to its biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been found to induce apoptosis, which is a form of programmed cell death that is essential for preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide can modulate the expression of various genes involved in inflammation and cancer. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are associated with the development and progression of cancer. Additionally, this compound has been found to induce the expression of tumor suppressor genes, which are responsible for preventing the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide is its potential therapeutic applications in cancer treatment. This compound has shown promising results in various preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide. One potential direction is to investigate the efficacy of this compound in combination with other anti-cancer drugs. Another direction is to explore the potential use of this compound in other diseases, such as inflammatory disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic efficacy.
Conclusion:
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide has shown promising results in various studies related to its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-cancer, and anti-tumor properties and has been found to inhibit the growth of various cancer cells. Further research is needed to determine its efficacy in clinical trials and explore its potential use in other diseases.

Méthodes De Synthèse

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with 2-chloroquinoline in the presence of a base. The resulting intermediate is then reacted with 2-bromo-N-butylbutanamide to obtain the final product.

Applications De Recherche Scientifique

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-quinolinylthio)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer.

Propriétés

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-3-13(16(22)19-17-21-20-14(4-2)24-17)23-15-10-9-11-7-5-6-8-12(11)18-15/h5-10,13H,3-4H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXOMPWHJBKYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.